molecular formula C23H29N3O4S B2639030 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-87-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2639030
CAS RN: 688053-87-4
M. Wt: 443.56
InChI Key: KMAGTLCPPCMFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various synthesis methods for compounds with structural similarities, focusing on the creation of derivatives with potential biological activities. For example, Markosyan et al. (2015) described the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, showcasing a method that could be applicable to the synthesis of related compounds (Markosyan et al., 2015). These synthesis techniques are crucial for creating derivatives for further pharmacological evaluation.

Biological Activity and Potential Therapeutic Uses

Several studies have focused on evaluating the biological activities of compounds with structural features similar to the query compound, revealing promising applications in the treatment of various conditions:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, indicating their potential as novel therapeutic agents against resistant bacterial strains. For instance, El‐Kazak and Ibrahim (2013) synthesized novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and assessed their antimicrobial efficacy, providing a foundation for the development of new antibiotics (El‐Kazak & Ibrahim, 2013).

  • Antitumor Activity : Compounds with similar structures have been evaluated for their antitumor properties. Markosyan et al. (2015) reported that several synthesized derivatives exhibited high anti-monoamine oxidase and antitumor activity, suggesting potential applications in cancer therapy (Markosyan et al., 2015).

  • Enzyme Inhibition : The ability to selectively inhibit specific enzymes makes these compounds interesting candidates for drug development. For example, compounds similar to the query have been studied for their potential as peptide deformylase inhibitors, a target for antibacterial drug development (Apfel et al., 2001).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2-(cyclohex-1-en-1-yl)ethanamine and 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline. The reaction involves several steps, including protection of the amine group, bromination, substitution, and deprotection.", "Starting Materials": [ "2-(cyclohex-1-en-1-yl)ethanamine", "6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline", "Hexanoyl chloride", "Triethylamine", "Thionyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amine group in 2-(cyclohex-1-en-1-yl)ethanamine using hexanoyl chloride and triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide.", "Step 2: Bromination of 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline using thionyl chloride to form 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride.", "Step 3: Substitution of the protected amine group in N-(2-(cyclohex-1-en-1-yl)ethyl)hexanamide with 6-bromo-8-oxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazoline-7(8H)-yl chloride using triethylamine to form N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide.", "Step 4: Deprotection of the amine group using hydrochloric acid and sodium bicarbonate to obtain the final compound.", "Step 5: Purification of the final compound using a combination of ethyl acetate, methanol, and water, followed by drying with diethyl ether." ] }

CAS RN

688053-87-4

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Molecular Formula

C23H29N3O4S

Molecular Weight

443.56

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C23H29N3O4S/c27-21(24-11-10-16-7-3-1-4-8-16)9-5-2-6-12-26-22(28)17-13-19-20(30-15-29-19)14-18(17)25-23(26)31/h7,13-14H,1-6,8-12,15H2,(H,24,27)(H,25,31)

InChI Key

KMAGTLCPPCMFBP-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.